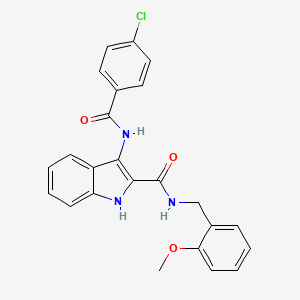

![molecular formula C14H11F2NO3S B2750116 [2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387855-45-0](/img/structure/B2750116.png)

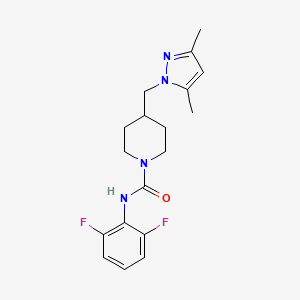

[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is typically achieved by heterocyclization of various substrates .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications

Fluorescence Sensing Applications

Thiophene derivatives, such as o-(Carboxamido)trifluoroacetophenones, exhibit significant fluorescence enhancement upon binding with carboxylate anions. This property is exploited for fluorescence "turn-on" sensing, where the thiophene moiety acts as a fluorophore. The fluorescence enhancement is attributed to intramolecular H-bonding, which stabilizes the anion-ionophore adduct, thus preventing quenching processes like the n-pi* transition. This mechanism is crucial for developing sensitive and selective sensors for anionic species in environmental and biological samples (Dae-Sik Kim & K. Ahn, 2008).

Material Science and Electronics

In material science, the synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, incorporating thiophene units, have been explored for their redox, structural, and optoelectronic properties. These compounds serve as molecular wires and demonstrate potential as n-type semiconductors in organic electronics. The study of these derivatives helps in understanding the electron-withdrawing effects and the impact of conjugation on the electronic properties of materials, which is vital for designing high-performance organic electronic devices (Changsheng Wang et al., 2006).

Herbicidal Activity

The synthesis and evaluation of certain thiophene derivatives, such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, have demonstrated potent herbicidal activity against annual weeds. This compound shows good rice selectivity and controls annual weeds effectively in both greenhouse and field trials. Research into such compounds contributes to the development of novel herbicides with lower mammalian and environmental toxicity, addressing the growing need for sustainable agricultural practices (I. Hwang et al., 2005).

Chemical Synthesis and Reactivity

Research on the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles provides insights into the synthesis of compounds with potential applications in medicine and agriculture. These studies highlight the versatility of thiophene derivatives in forming complex molecules with diverse biological activities, showcasing the importance of such compounds in drug discovery and development (V. Sokolov et al., 2018).

Future Directions

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” and similar compounds are likely to be focused on further exploring their synthesis and potential applications in various fields of research.

properties

IUPAC Name |

[2-(2,6-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-8-5-6-11(21-8)14(19)20-7-12(18)17-13-9(15)3-2-4-10(13)16/h2-6H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDJFHWVULTPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)

![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2750040.png)

![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)

![[1-(4-Methoxy-3-methylphenyl)propyl]amine](/img/structure/B2750044.png)

![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)